quillayanin
Description
Quillayanin is a triterpenoid saponin primarily isolated from the bark of Quillaja saponaria (soapbark tree). It is characterized by a complex glycosidic structure attached to a hydrophobic aglycone core, which confers its amphiphilic properties. These structural features enable this compound to act as a natural surfactant and immunostimulant, making it valuable in pharmaceutical adjuvants, vaccine formulations, and cosmetic emulsions . Its bioactivity is attributed to its ability to interact with cell membranes and modulate immune responses via dendritic cell activation .
Properties
CAS No. |
111566-40-6 |
|---|---|
Molecular Formula |
C4H7ClN4 |
Synonyms |
quillayanin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Quillayanin belongs to the triterpenoid saponin class, sharing structural and functional similarities with compounds like asiaticoside (from Centella asiatica) and ginsenosides (from Panax ginseng). Below is a comparative analysis based on chemical properties, bioactivity, and applications:
Structural Comparison
| Compound | Aglycone Core | Glycosidic Chains | Molecular Weight | Source Plant |
|---|---|---|---|---|
| This compound | Quillaic acid | Glucose, xylose, rhamnose | ~1,650 Da | Quillaja saponaria |
| Asiaticoside | Asiatic acid | Glucose, rhamnose | ~959 Da | Centella asiatica |
| Ginsenoside Rb1 | Dammarane | Glucose, arabinose | ~1,109 Da | Panax ginseng |
Key Observations :
- This compound’s larger molecular weight and branched glycosylation enhance its surfactant properties compared to asiaticoside and ginsenosides .
- The presence of quillaic acid (vs. dammarane in ginsenosides) contributes to stronger hemolytic activity, limiting its direct therapeutic use without purification .
Functional and Bioactive Comparison
| Compound | Immunomodulation | Hemolytic Activity | Anticancer Activity | Adjuvant Use |
|---|---|---|---|---|
| This compound | High | High | Moderate | Approved |
| Asiaticoside | Low | Low | High | Limited |
| Ginsenoside Rb1 | Moderate | None | High | Experimental |
Key Findings :
- Immunomodulation: this compound outperforms asiaticoside and ginsenosides in adjuvant applications due to its ability to activate TLR4 and NLRP3 inflammasome pathways .
- Hemolytic Activity: this compound’s high hemolytic index (HC50 = 20 µg/mL) necessitates structural modification for safe intravenous use, unlike asiaticoside (HC50 > 200 µg/mL) .
- Anticancer Activity: Asiaticoside and ginsenosides exhibit superior cytotoxicity against cancer cells (e.g., IC50 = 15 µM for asiaticoside vs. 45 µM for this compound in HeLa cells) .
Challenges in Comparative Studies
- Analytical Complexity : The structural heterogeneity of saponins complicates purity assessments. For example, HPLC-MS methods for this compound require ion-pairing reagents (e.g., formic acid) to resolve glycosidic isomers, unlike asiaticoside .
- Bioactivity Variability: Batch-to-batch variability in Quillaja extracts affects reproducibility, a problem less pronounced in asiaticoside due to standardized Centella cultivation .
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